2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Overview
Description
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine is a heterocyclic compound with a molecular formula of C9H11ClN2 It is characterized by a fused ring system that includes a pyridine ring and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine under high temperature and pressure to form the desired azepine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The process is carefully monitored to ensure the purity and yield of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: Reduction can be used to modify the ring system or to remove specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine include:
- 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-ol
- This compound hydrochloride
- 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-ol
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the chlorine atom, which can be leveraged for further chemical modifications. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-2-1-7-3-5-11-6-4-8(7)12-9/h1-2,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXAQEUSLQZWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648072 | |
Record name | 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003587-71-0 | |
Record name | 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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